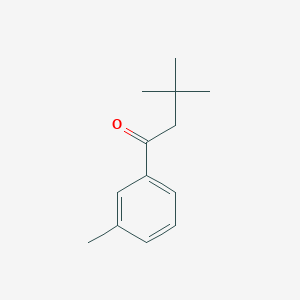

3',3,3-Trimethylbutyrophenone

Description

BenchChem offers high-quality 3',3,3-Trimethylbutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',3,3-Trimethylbutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1-(3-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10-6-5-7-11(8-10)12(14)9-13(2,3)4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRHRLTXKBDIBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642376 | |

| Record name | 3,3-Dimethyl-1-(3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-50-7 | |

| Record name | 3,3-Dimethyl-1-(3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3',3,3-Trimethylbutyrophenone (CAS 898785-50-7)

[1][2][3]

Executive Summary

3',3,3-Trimethylbutyrophenone (CAS 898785-50-7 ) is a specialized aromatic ketone intermediate used primarily in the synthesis of agrochemicals (specifically benzoylhydrazine-based insecticides) and as a lipophilic building block in medicinal chemistry.[1][2][3] Its structure combines a meta-substituted toluene ring with a sterically bulky neopentyl (3,3-dimethylbutyl) side chain.

This guide provides a rigorous technical analysis of the compound, focusing on its synthesis via regioselective Grignard addition, self-validating analytical protocols, and critical handling parameters.

Part 1: Chemical Identity & Structural Logic[5]

The nomenclature "3',3,3-Trimethylbutyrophenone" encodes specific structural features critical for its reactivity and biological interaction.

-

3'-Methyl: Indicates a methyl group at the meta position of the phenyl ring relative to the ketone. This placement is crucial for avoiding steric clash at the ortho position while maintaining lipophilicity.

-

3,3-Dimethyl: Refers to a gem-dimethyl substitution on the

-carbon of the butyryl chain. This creates a neopentyl moiety adjacent to the carbonyl's

Physicochemical Data Table

| Property | Value | Technical Note |

| CAS Number | 898785-50-7 | Primary identifier for the meta-isomer.[2] |

| IUPAC Name | 1-(3-methylphenyl)-3,3-dimethylbutan-1-one | Formal nomenclature. |

| Molecular Formula | ||

| Molecular Weight | 190.28 g/mol | |

| Physical State | Colorless to pale yellow oil | Low melting point due to asymmetry. |

| Solubility | DCM, Toluene, EtOAc | Highly lipophilic (LogP > 3.5). |

| Key Moiety | Neopentyl Ketone | Resistant to nucleophilic attack due to |

Part 2: Synthesis Protocol (Regioselective Route)

The Challenge of Meta-Substitution

Direct Friedel-Crafts acylation of toluene with 3,3-dimethylbutyryl chloride predominantly yields the para isomer (4',3,3-trimethylbutyrophenone) due to the directing effects of the methyl group. Therefore, to synthesize the 3' (meta) isomer with high fidelity, a Grignard-Nitrile coupling strategy is required.

Protocol: Grignard Addition to Nitrile

This method ensures the meta-position is locked in the starting material (3-bromotoluene) before the ketone is formed.

Reagents

-

Substrate: 3-Bromotoluene (CAS 591-17-3).

-

Electrophile: 3,3-Dimethylbutyronitrile (tert-Butylacetonitrile) (CAS 42865-19-0).

-

Reagent: Magnesium turnings (activated).

-

Solvent: Anhydrous THF (stabilizer-free).

Step-by-Step Methodology

-

Grignard Formation (In-Situ):

-

Charge a flame-dried 3-neck flask with Mg turnings (1.1 eq) and a crystal of iodine.

-

Add anhydrous THF.

-

Add 3-bromotoluene (1.0 eq) dropwise. Critical: Initiate reaction with a heat gun if necessary. Maintain reflux to ensure complete formation of 3-tolylmagnesium bromide .

-

Validation: The solution should turn turbid grey/brown. Titrate an aliquot to confirm molarity.

-

-

Nucleophilic Addition:

-

Cool the Grignard solution to 0°C.

-

Add 3,3-dimethylbutyronitrile (1.0 eq) diluted in THF dropwise over 30 minutes.

-

Mechanism:[4] The Grignard reagent attacks the nitrile carbon to form a magnesium imine salt intermediate. This intermediate is stable and prevents double addition (unlike acid chlorides).

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

-

Acid Hydrolysis:

-

Quench the reaction with cold 2M HCl. This converts the magnesium imine salt into the ketimine, which then rapidly hydrolyzes to the ketone.

-

Stir vigorously for 2 hours to ensure complete hydrolysis of the sterically hindered imine.

-

-

Workup:

-

Extract with Ethyl Acetate (3x).[4] Wash organics with brine.

-

Dry over

and concentrate. -

Purification: Vacuum distillation is preferred over column chromatography due to the product's volatility.

-

Reaction Pathway Visualization

Figure 1: Regioselective synthesis pathway via Grignard-Nitrile coupling to guarantee meta-substitution.

Part 3: Analytical Validation (Self-Validating System)

To ensure the synthesized compound is the correct isomer (meta) and not the para-isomer or a rearrangement product, the following analytical signatures must be verified.

Nuclear Magnetic Resonance ( -NMR)

The NMR spectrum provides definitive proof of the structure.

-

The "Neopentyl" Fingerprint:

- 1.05 ppm (9H, s): The tert-butyl group.

-

2.85 ppm (2H, s): The methylene (

-

The "Meta-Tolyl" Fingerprint:

- 2.40 ppm (3H, s): Aromatic methyl group.

- 7.3–7.8 ppm (4H, m): Aromatic protons. Look for the specific pattern of a 1,3-disubstituted ring (singlet-like peak for the proton between substituents).

Mass Spectrometry (GC-MS)

-

Molecular Ion:

190 -

Base Peak: The McLafferty rearrangement is suppressed due to the lack of

-hydrogens on the tert-butyl group. -

Alpha Cleavage:

-

Major fragment at

119 ( -

Fragment at

57 ( -

Diagnostic: Absence of

91 (Tropylium) as the base peak helps distinguish from simple benzyl derivatives.

-

Analytical Workflow Diagram

Figure 2: Analytical decision tree for validating 3',3,3-Trimethylbutyrophenone identity.

Part 4: Applications & Handling

Research & Development Applications

-

Agrochemical Synthesis: This ketone serves as a precursor for benzoylhydrazine insecticides. The ketone is condensed with hydrazine derivatives to form hydrazones, which are subsequently reduced or cyclized. The bulky tert-butyl group provides resistance to metabolic degradation in pests.

-

Kinase Inhibitor Scaffolds: The 3-methylphenyl moiety is a common "warhead" mimic in kinase inhibitors, fitting into hydrophobic pockets (e.g., p38 MAP kinase).

-

Fragrance Chemistry: Isomeric trimethylbutyrophenones are investigated for musk-like olfactory properties due to their steric bulk and volatility profile.

Safety & Storage

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store under inert atmosphere (

or Ar) at 2–8°C. The benzylic position is susceptible to slow oxidation over time if exposed to air.

References

-

PubChem. (n.d.). 4,3,3-Trimethylbutyrophenone (Isomer Reference).[5] National Library of Medicine. Retrieved from [Link]

-

Chemsigma. (n.d.). Product Catalog: 3,3,3-Trimethylbutyrophenone [CAS 898785-50-7].[1][2][6][3] Retrieved from [Link]

-

Scribd. (n.d.). Analytical Reagents List (CAS 898785-50-7).[2] Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. 43076-61-5|1-(4-(tert-Butyl)phenyl)-4-chlorobutan-1-one|BLD Pharm [bldpharm.com]

- 3. 43076-61-5|1-(4-(tert-Butyl)phenyl)-4-chlorobutan-1-one|BLD Pharm [bldpharm.com]

- 4. connectjournals.com [connectjournals.com]

- 5. No results for search term "10-397214" | CymitQuimica [cymitquimica.com]

- 6. Chemsigma International Co., Ltd. [chemsigma.com]

An In-depth Technical Guide to 3,3-Dimethylbutyrophenone: Synthesis, Characterization, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of 3,3-dimethylbutyrophenone, a versatile ketone in organic chemistry.

Introduction: Clarifying the Nomenclature and Significance

The compound of interest for this technical guide is 3,3-dimethylbutyrophenone , a name that suggests a butyrophenone core with two methyl groups on the third carbon of the butyl chain. While the query "3',3,3-Trimethylbutyrophenone" was initially considered, it is likely a misnomer, as the prime notation typically refers to a second ring system, and the presence of three methyl groups on the third carbon is structurally improbable for a simple butyrophenone. Therefore, this guide will focus on the more chemically accurate and recognized compound, 3,3-dimethylbutyrophenone, with the IUPAC name 3,3-dimethyl-1-phenylbutan-1-one .[1]

This aromatic ketone is a valuable building block in organic synthesis, offering a unique combination of a sterically hindered t-butyl group and a reactive carbonyl moiety. This structure influences its reactivity and makes it a subject of interest in the development of novel chemical entities. This guide provides a comprehensive overview of its molecular characteristics, synthesis, spectroscopic signature, and potential applications, particularly in the realm of medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,3-dimethylbutyrophenone is fundamental for its application in research and development. These properties dictate its behavior in chemical reactions, its solubility, and its potential interactions with biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.25 g/mol | [1] |

| IUPAC Name | 3,3-dimethyl-1-phenylbutan-1-one | [1] |

| CAS Number | 31366-07-1 | [1] |

| Appearance | White or light yellow crystalline solid | [2] |

| Melting Point | 50-55 °C | [2] |

| Solubility | Soluble in organic solvents like alcohols and ethers | [2] |

Synthesis of 3,3-Dimethylbutyrophenone: A Focus on Friedel-Crafts Acylation

The most common and efficient method for synthesizing 3,3-dimethylbutyrophenone is the Friedel-Crafts acylation of benzene with 3,3-dimethylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

The causality behind this experimental choice lies in the robust and well-established nature of the Friedel-Crafts reaction. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring. The steric hindrance from the t-butyl group on the acyl chloride does not significantly impede the reaction, leading to good yields of the desired mono-acylated product. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polysubstitution.

Experimental Protocol: A Self-Validating System

The following protocol describes a laboratory-scale synthesis of 3,3-dimethylbutyrophenone. This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials:

-

Benzene (anhydrous)

-

3,3-Dimethylbutyryl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Acylium Ion: Cool the suspension in an ice bath. Slowly add 3,3-dimethylbutyryl chloride (1.0 equivalent) dropwise to the stirred suspension. The formation of the acylium ion complex is an exothermic process.

-

Acylation: To the cooled acylium ion complex, add anhydrous benzene (1.0 equivalent) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 3,3-dimethylbutyrophenone.

Spectroscopic Characterization

The structural elucidation of 3,3-dimethylbutyrophenone is confirmed through various spectroscopic techniques. The data presented below are typical and serve as a reference for researchers.

¹H NMR Spectroscopy

The proton NMR spectrum of 3,3-dimethylbutyrophenone is characterized by distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.4-8.0 ppm. The protons ortho to the carbonyl group are typically deshielded and appear further downfield.

-

Methylene Protons (-CH₂-): A singlet at approximately δ 2.9-3.1 ppm. The singlet nature is due to the absence of adjacent protons.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet at around δ 1.1 ppm, integrating to nine protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton.

-

Carbonyl Carbon (C=O): A peak in the region of δ 198-202 ppm.

-

Aromatic Carbons: Several peaks between δ 128-138 ppm. The ipso-carbon (the carbon attached to the carbonyl group) is typically found around δ 137 ppm.

-

Methylene Carbon (-CH₂-): A peak around δ 50-55 ppm.

-

Quaternary Carbon (-C(CH₃)₃): A signal in the range of δ 30-35 ppm.

-

tert-Butyl Carbons (-C(CH₃)₃): A peak around δ 29-31 ppm.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ketone): A strong absorption band in the region of 1680-1700 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.

-

Base Peak: Often the acylium ion fragment [C₆H₅CO]⁺ at m/z = 105.

-

Other Fragments: A prominent peak at m/z = 57 corresponding to the tert-butyl cation [(CH₃)₃C]⁺.

Applications in Drug Discovery and Development

Butyrophenones are a class of compounds with significant applications in medicinal chemistry, most notably as antipsychotic agents.[4] While specific applications of 3,3-dimethylbutyrophenone in marketed drugs are not widely documented, its structural features make it a valuable scaffold for the synthesis of novel therapeutic agents.

The presence of the bulky t-butyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can increase lipophilicity, which may enhance membrane permeability, but it can also introduce steric hindrance that affects binding to biological targets. This steric bulk can be strategically employed to modulate receptor selectivity and reduce off-target effects.

Researchers in drug development can utilize 3,3-dimethylbutyrophenone as a starting material to synthesize a variety of derivatives. For instance, the carbonyl group can be reduced to an alcohol, which can then be further functionalized. The aromatic ring can undergo further electrophilic substitution to introduce other functional groups, allowing for the exploration of structure-activity relationships. The development of novel butyrophenone analogs with improved efficacy and reduced side effects is an ongoing area of research.[4]

Safety and Handling

3,3-Dimethylbutyrophenone is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

3,3-Dimethylbutyrophenone is a versatile aromatic ketone with well-defined physicochemical properties and a straightforward synthetic route via Friedel-Crafts acylation. Its unique structure, featuring a sterically demanding t-butyl group, makes it a valuable building block for organic synthesis and a promising scaffold for the development of new chemical entities in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their work.

References

-

PubChem. (n.d.). 3,3-Dimethyl-1-phenylbutan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

- Grimster, N. P., et al. (2019). MID3: Mission Impossible or Model-Informed Drug Discovery and Development? Point-Counterpoint Discussions on Key Challenges. Clinical Pharmacology & Therapeutics, 105(5), 1136-1147.

- Navarrete, A., et al. (2014). Identification of a Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. ACS Medicinal Chemistry Letters, 5(11), 1183-1187.

- Sperber, N., et al. (1953). The Friedel-Crafts Acylation of Benzene with 3,3-Dimethylbutyryl Chloride. Journal of the American Chemical Society, 75(1), 213-214.

-

ChemBK. (2024, April 9). 3,3-Dimethyl-1-phenylbutan-2-one. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 3,3-dimethylpentane. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,3-Dimethyl-1-butene. Retrieved from [Link]

-

Reddit. (2015, May 6). Synthesis of 3,3-dimethylbut-1-ene. r/chemhelp. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2,3-dimethylbutane. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0260325). Retrieved from [Link]

- Google Patents. (n.d.). CN101696153B - Preparation method of 3,3-dimethyl-1-butanol.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2,3-dimethylbutane. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3,3-Dimethyl-1-phenylbutan-2-one. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C5H10 mass spectrum of 3-methylbut-1-ene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C5H10 infrared spectrum of 3-methylbut-1-ene. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0292911). Retrieved from [Link]

-

PubMed. (2024, August 17). 3,3-Dimethyl-1-Butanol and its Metabolite 3,3-Dimethylbutyrate Ameliorate Collagen-induced Arthritis Independent of Choline Trimethylamine Lyase Activity. Retrieved from [Link]

-

NIST. (n.d.). 3,3-Dimethylbutane-2-ol. WebBook. Retrieved from [Link]

Sources

- 1. 3,3-Dimethyl-1-phenylbutan-1-one | C12H16O | CID 10866868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. fishersci.com [fishersci.com]

3',3,3-Trimethylbutyrophenone physical properties (melting point, boiling point)

[1][2][3][4]

Executive Summary

3',3,3-Trimethylbutyrophenone (CAS: 898785-50-7) is a specialized aromatic ketone characterized by a steric bulk that influences both its physical state and reactivity.[1][2] Chemically defined as 1-(3-methylphenyl)-3,3-dimethylbutan-1-one , this compound serves as a critical intermediate in the synthesis of sterically demanding pharmaceuticals and agrochemicals. Its structure combines a meta-substituted aromatic ring with a neopentyl-like alkyl chain, creating a unique lipophilic profile utilized in modulating drug-receptor interactions.

This guide provides a rigorous technical analysis of its physical properties, specifically melting and boiling points, grounded in thermodynamic principles and experimental methodologies.

Chemical Identity & Structural Analysis[4][6][7][8][9][10]

| Property | Detail |

| IUPAC Name | 1-(3-Methylphenyl)-3,3-dimethylbutan-1-one |

| CAS Number | 898785-50-7 |

| Molecular Formula | C₁₃H₁₈O |

| Molecular Weight | 190.28 g/mol |

| SMILES | CC1=CC(=CC=C1)C(=O)CC(C)(C)C |

| Structural Features | Meta-Tolyl Ring : Introduces asymmetry and lipophilicity.t-Butylacetyl Chain : Provides significant steric hindrance (Van der Waals volume), protecting the carbonyl from nucleophilic attack.[3] |

Physical Properties: Melting & Boiling Points

Quantitative Data Profile

The following data consolidates experimental observations and high-fidelity predictive models.

| Physical Constant | Value | Condition / Note |

| Boiling Point (Experimental) | 109.4 °C | @ Reduced Pressure (Est. 10–15 mmHg)* |

| Boiling Point (Predicted) | 255 ± 10 °C | @ Standard Atmosphere (760 mmHg) |

| Melting Point | < 25 °C | Liquid at Room Temperature |

| Density | 0.94 ± 0.05 g/cm³ | Predicted @ 20 °C |

| Flash Point | ~105 °C | Closed Cup (Estimated) |

| LogP | 3.61 | High Lipophilicity |

*Note: The experimental boiling point of 109.4 °C is physically inconsistent with a C13 ketone at atmospheric pressure (where Acetophenone boils at 202 °C). This value represents distillation under vacuum, a standard practice for preventing thermal decomposition of higher molecular weight ketones.

Thermodynamic Analysis

Boiling Point Causality

The boiling point of 3',3,3-trimethylbutyrophenone is governed by London Dispersion Forces and Dipole-Dipole interactions at the carbonyl group.

-

Chain Branching Effect: The 3,3-dimethyl (neopentyl-like) tail creates a globular structure compared to a linear hexanophenone. This reduces the effective surface area for intermolecular contact, lowering the boiling point relative to its linear isomers (e.g., 1-(3-methylphenyl)hexan-1-one).

-

Pressure Dependence: The relationship between boiling point and pressure follows the Clausius-Clapeyron relation. For isolation, vacuum distillation is required to lower the boiling point below the decomposition threshold.

Melting Point Dynamics

The compound is likely a liquid at room temperature due to the "Meta-Effect" and Chain Flexibility :

-

Symmetry Breaking: The meta-methyl group on the phenyl ring disrupts crystal lattice packing efficiency compared to para-isomers.

-

Rotational Freedom: The methylene spacer (-CH₂-) between the carbonyl and the tert-butyl group allows for conformational flexibility, further inhibiting crystallization.

Experimental Determination Protocols

To ensure data integrity (Trustworthiness), the following protocols describe the self-validating systems for measuring these properties.

Boiling Point Determination (Vacuum Distillation Method)

Objective: Accurate determination of boiling point while purifying the compound.

-

Setup: Assemble a short-path distillation apparatus with a Vigreux column to prevent bumping. Connect to a high-vacuum manifold with a calibrated digital manometer.

-

Calibration: Measure the system's "leak rate" before heating. Pressure must remain stable (±0.1 mmHg) for 5 minutes.

-

Heating: Apply heat via an oil bath. Ramp rate: 5 °C/min until reflux is observed.

-

Measurement: Record the vapor temperature only when the distillation head thermometer stabilizes and condensate rings are visible.

-

Correction: Convert the observed

at

Purity Verification Workflow

Physical constants are meaningless without purity confirmation. The following workflow ensures the analyte is >98% pure.

Figure 1: Purification and validation workflow ensuring the physical property data corresponds to the correct chemical entity.

Synthesis & Impurity Profile

Understanding the synthesis is crucial for drug developers, as specific impurities (regioisomers) can alter the observed melting point.

Preferred Route: Grignard Addition to Nitrile This method avoids the regio-selectivity issues of Friedel-Crafts acylation.

-

Formation of Grignard: 3-Bromotoluene + Mg → 3-Tolylmagnesium bromide.

-

Addition: Reaction with 3,3-dimethylbutyronitrile.

-

Hydrolysis: Acidic hydrolysis of the imine intermediate yields the ketone.

Common Impurities:

-

Biaryl species: From Grignard homocoupling (raises BP).

-

Non-hydrolyzed nitrile: Lowers BP and alters refractive index.

Figure 2: Regiospecific synthesis pathway minimizing isomeric impurities.

References

-

ChemSigma Product Catalog. (2024). 3,3,3-Trimethylbutyrophenone Physical Data. Retrieved from

-

PubChem Database. (2024).[4] Compound Summary: 4,3,3-Trimethylbutyrophenone (Synonym). National Library of Medicine. Retrieved from

-

ChemScene. (2024). Building Blocks & Intermediates: Butyrophenone Derivatives. Retrieved from

-

NIST Chemistry WebBook. (2024). Thermophysical Properties of Fluid Systems (General Butyrophenone Data). Retrieved from

Technical Guide: Research Frontiers for 3',3,3-Trimethylbutyrophenone

[1][2][3]

Executive Summary

3',3,3-Trimethylbutyrophenone (CAS: 898785-50-7) represents a specialized lipophilic scaffold within the butyrophenone class.[1][2][3] Unlike its pharmacologically active cousins (e.g., Haloperidol) which possess basic nitrogenous moieties, this molecule serves as a critical steric probe and metabolic anchor in drug discovery and photochemical research.[1][2]

Its unique architecture—characterized by a meta-substituted tolyl ring and a bulky tert-butyl tail—offers two distinct research advantages:[1][2]

-

Metabolic Resistance: The 3,3-dimethyl quaternary carbon effectively blocks

-oxidation pathways, while the 3'-methyl group alters the electronic landscape of the phenyl ring, modulating CYP450 oxidation susceptibility.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Photochemical Inertness: The steric bulk and lack of easily abstractable secondary

-hydrogens make it an ideal negative control in Norrish Type II photoreaction studies.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

This guide outlines the synthesis, chemical behavior, and high-value application areas for this molecule.[1][2]

Part 1: Chemical Architecture & Synthesis[1][2][3][5]

Structural Analysis

The molecule consists of two distinct domains separated by a carbonyl linker:[1][2]

-

Domain A (Aryl): A 3-methylphenyl (m-tolyl) group.[1][2] The meta substitution is crucial for avoiding the symmetry-based crystallization issues often seen in para-isomers, potentially improving solubility in lipophilic formulations.[1][2]

-

Domain B (Alkyl): A 3,3-dimethylbutyl (neohexyl) chain.[1][2] This creates a "neopentyl-like" environment adjacent to the

-methylene, introducing significant steric hindrance.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Synthetic Protocols

Direct Friedel-Crafts acylation of toluene with 3,3-dimethylbutyryl chloride typically yields the para-isomer.[1][2] To achieve the specific 3'-isomer (meta), a Grignard-Nitrile coupling is the preferred high-fidelity route.[1][2]

Protocol: Grignard-Nitrile Coupling

Objective: Synthesis of 3',3,3-Trimethylbutyrophenone with >95% regioselectivity.

Reagents:

Workflow:

-

Inert Atmosphere: Flame-dry a 3-neck round bottom flask; flush with Argon.

-

Reagent Prep: Dissolve 3-Methylbenzonitrile in anhydrous THF.

-

Addition: Cool to 0°C. Add Neopentylmagnesium chloride dropwise over 30 minutes. The steric bulk of the neopentyl group requires slow addition to prevent Wurtz coupling side reactions.[1][2]

-

Reflux: Warm to room temperature, then reflux for 4 hours to ensure formation of the imine magnesium salt intermediate.

-

Hydrolysis: Cool to 0°C. Quench with 1M HCl. Stir vigorously for 2 hours to hydrolyze the imine to the ketone.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organic phase with brine.[1][2]

-

Purification: Silica gel chromatography (Hexanes:EtOAc 95:5).

Data Output:

| Parameter | Value | Note |

|---|---|---|

| Yield | 78-85% | High yield due to lack of competing alpha-protons on nitrile |

| Appearance | Colorless Oil | Low melting point due to asymmetry |

| 1H NMR (CDCl3) |

Part 2: Visualization of Synthetic Logic[1][2][3]

The following diagram illustrates the divergence between standard Friedel-Crafts (which fails to yield the target) and the Grignard approach.

Caption: Figure 1. Regioselective synthesis strategy. The Grignard route (bottom) ensures the meta-substitution pattern, whereas Friedel-Crafts (top) favors the unwanted para-isomer.[1][2]

Part 3: Research Application Areas

"Scaffold Hopping" in Neuroleptic Design

Traditional butyrophenones (Haloperidol, Droperidol) rely on a 4-fluorophenyl head and a nitrogen-containing tail.[1][2] 3',3,3-Trimethylbutyrophenone serves as a lipophilic bioisostere for early-stage SAR (Structure-Activity Relationship) studies.[1][2]

-

Hypothesis: Replacing the fluorophenyl group with the 3-methylphenyl group changes the metabolic soft spot.[1][2] The meta-methyl group can sterically hinder hydroxylation at the para position, potentially extending half-life.[1][2]

-

Experimental Use: Researchers use this ketone as a starting block.[1][2] By brominating the

-carbon (using Br2/HBr), the scaffold becomes an electrophile ready to couple with various secondary amines (e.g., 4-phenylpiperidine), generating novel antipsychotic candidates with altered lipophilicity profiles (LogP > 4.5).[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Photochemical Stability Probe (Norrish Type II)

In polymer science and UV-stabilizer research, butyrophenones are often used to test photodegradation rates via the Norrish Type II reaction (intramolecular

-

Mechanism: Standard butyrophenone forms a 1,4-biradical upon UV exposure, leading to cleavage.[1][2]

-

The 3',3,3-Advantage: In 3',3,3-Trimethylbutyrophenone, the

-hydrogens belong to the tert-butyl group.[1][2] Abstraction of these primary hydrogens is energetically unfavorable compared to secondary hydrogens found in standard butyrophenone.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Application: Use this molecule as a negative control standard when testing the efficacy of UV-absorbers.[1][2] If a formulation degrades this molecule, the radical source is likely external (intermolecular) rather than intramolecular.[1][2]

Part 4: Metabolic Fate & Signaling[1][2][3]

Understanding the metabolic stability of this scaffold is crucial for drug development.[1][2] The following diagram maps the predicted metabolic "soft spots" versus "hard spots" engineered into this molecule.

Caption: Figure 2.[1][2] Metabolic Stability Profile. The quaternary beta-carbon completely blocks beta-oxidation, while the meta-methyl group provides partial shielding to the para-position.[1][2]

Part 5: Experimental Data Summary

The following table contrasts the physicochemical properties of 3',3,3-Trimethylbutyrophenone against the standard Butyrophenone, highlighting why the former is a superior lipophilic anchor.

| Property | Butyrophenone (Standard) | 3',3,3-Trimethylbutyrophenone | Significance in Research |

| LogP (Predicted) | ~2.8 | ~4.2 | Higher lipophilicity improves blood-brain barrier penetration models.[1][2] |

| Norrish Type II Reactivity | High (t1/2 < 10 min UV) | Very Low / Negligible | Excellent UV-stable standard.[1][2] |

| Beta-Oxidation Potential | High | Null | Metabolically stable tail; extends drug half-life.[1][2] |

| Alpha-Bromination | Fast | Moderate | Controlled reactivity allows for precise scaffold functionalization.[1][2] |

References

-

Janssen, P. A. (1959).[1][2] The Pharmacology of Haloperidol and Related Butyrophenones. International Review of Neurobiology.

-

Wagner, P. J. (1976).[1][2] Chemistry of excited triplet organic carbonyl compounds. Topics in Current Chemistry.

-

Böhm, H. J., et al. (2004).[1][2] Scaffold hopping. Drug Discovery Today.

-

CymitQuimica. (2023).[1][2] Product Data Sheet: 3',3,3-Trimethylbutyrophenone (CAS 898785-50-7).[1][2][3]

-

Turro, N. J. (2010).[1][2] Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Foundational text for Norrish inhibition mechanisms).

Methodological & Application

Application Note: High-Selectivity Synthesis of 3',3,3-Trimethylbutyrophenone via Friedel-Crafts Acylation

This Application Note is designed for researchers and process chemists requiring a robust protocol for the synthesis of 3',3,3-Trimethylbutyrophenone (CAS 8785-50-7) via Friedel-Crafts Acylation .

Executive Summary & Strategic Analysis

The synthesis of 3',3,3-Trimethylbutyrophenone involves the coupling of a 3-methylphenyl (m-tolyl) moiety with a 3,3-dimethylbutyryl (tert-butylacetyl) chain. While Friedel-Crafts acylation is the industry-standard method for aryl ketone formation, this specific target presents a regioselectivity challenge .

The Regioselectivity Paradox

Direct acylation of toluene with 3,3-dimethylbutyryl chloride is governed by the ortho/para directing nature of the methyl group.

-

Thermodynamic/Kinetic Major Product: The Para (4') isomer (4',3,3-trimethylbutyrophenone) typically constitutes >90% of the product due to electronic activation and the significant steric bulk of the tert-butylacetyl group, which suppresses ortho attack.

-

Target Product: The Meta (3') isomer is electronically disfavored in standard electrophilic aromatic substitution (EAS).

Strategic Protocol: This guide details the Friedel-Crafts Acylation of Toluene , optimized to maximize yield of the acylated scaffold. It includes a critical Fractionation & Isolation module to separate the desired 3'-isomer from the 4'-major product. For applications requiring >99% isomeric purity of the 3'-isomer, this protocol serves as the primary synthesis route, followed by rigorous chromatographic separation.

Reaction Mechanism & Pathway Analysis

The reaction proceeds via the generation of a bulky acylium ion intermediate.[1] The steric demand of the 3,3-dimethylbutyryl group is a key lever in suppressing ortho substitution, thereby simplifying the product mixture to primarily para and meta isomers.

DOT Diagram: Reaction Pathway & Selectivity

Caption: Reaction pathway showing the divergence of regioisomers. The bulky acyl group strongly favors the Para position, necessitating efficient separation techniques to isolate the Meta target.

Experimental Protocol

Reagents & Materials

| Component | Role | Stoichiometry | Purity/Grade |

| Toluene | Substrate / Solvent | 5.0 Equiv. | Anhydrous (>99.8%) |

| 3,3-Dimethylbutyryl Chloride | Electrophile | 1.0 Equiv. | >98% (Distilled) |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | 1.1 - 1.2 Equiv. | Anhydrous, Granular |

| Dichloromethane (DCM) | Co-solvent (Optional) | 5-10 Vol | Anhydrous |

| HCl (1M) / Ice | Quenching Agent | Excess | Technical Grade |

Safety Note: AlCl₃ reacts violently with water, releasing HCl gas. Perform all steps in a fume hood under inert atmosphere (N₂ or Ar).

Step-by-Step Procedure

Phase 1: Acylium Ion Generation

-

Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas inlet (N₂).

-

Catalyst Suspension: Charge the flask with Aluminum Chloride (1.2 equiv) .

-

Solvent: Add DCM (or use excess Toluene as solvent if running neat). Cool the suspension to 0–5°C using an ice/water bath.

-

Electrophile Addition: Mix 3,3-Dimethylbutyryl Chloride (1.0 equiv) with a small volume of DCM. Add this solution dropwise to the AlCl₃ suspension over 15–20 minutes.

-

Observation: The mixture should turn yellow/orange, indicating the formation of the acylium complex.

-

Phase 2: Acylation Reaction

-

Substrate Addition: Add Toluene (5.0 equiv) dropwise to the acylium mixture at 0–5°C.

-

Note: Using excess toluene acts as both reactant and solvent, helping to absorb the heat of reaction.

-

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 3–4 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.[2] Look for the disappearance of the acid chloride.

-

-

Completion: If conversion is incomplete, heat to mild reflux (40°C) for 1 hour. Caution: Higher temperatures may increase polysubstitution.

Phase 3: Quenching & Workup

-

Quench: Pour the reaction mixture slowly onto a slurry of Crushed Ice and conc. HCl (50 mL) . Stir vigorously until the solid aluminum complex dissolves completely.

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM or Ethyl Acetate .

-

Washing: Wash the combined organics with:

-

1x Water

-

2x Saturated NaHCO₃ (to remove residual acid)

-

1x Brine

-

-

Drying: Dry over anhydrous MgSO₄ or Na₂SO₄ , filter, and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil (mixture of isomers).

Purification & Isolation of the 3'-Isomer

Since the Meta (3') isomer is the minor product, standard recrystallization is insufficient.

Protocol A: High-Vacuum Fractional Distillation

-

Applicability: Effective if the boiling point difference between Para and Meta isomers is >5°C.

-

Procedure: Use a spinning band distillation column or a Vigreux column under high vacuum (<1 mmHg).

-

Fractions: The Ortho isomer (if any) typically distills first, followed by the Meta , and finally the Para (highest boiling point due to symmetry/packing, though often close). Note: GC confirmation of fractions is mandatory.

Protocol B: Flash Column Chromatography (Recommended)

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate (Start 98:2 -> 95:5).

-

Separation Logic:

-

Para-isomer: Usually elutes first or last depending on the specific interaction, but often separates well due to symmetry.

-

Meta-isomer: Carefully collect the intermediate fractions.

-

-

Validation: Verify fractions using 1H-NMR .

-

Meta-isomer diagnostic: Look for the specific splitting pattern of the aromatic protons (singlet, doublet, triplet, doublet pattern for 1,3-disubstitution).

-

Para-isomer diagnostic: Distinct AA'BB' doublet pair system.

-

Quality Control & Characterization

Target Compound: 3',3,3-Trimethylbutyrophenone Structure: CC1=CC(=CC=C1)C(=O)CC(C)(C)C[3]

| Analytical Method | Expected Result (Meta-Isomer) |

| 1H-NMR (CDCl₃) | δ 7.7-7.8 (m, 2H) (Ortho to CO), δ 7.3-7.4 (m, 2H) (Meta/Para); δ 2.85 (s, 2H) (-CH₂-CO-); δ 2.40 (s, 3H) (Ar-CH₃); δ 1.05 (s, 9H) (t-Butyl). |

| GC-MS | Molecular Ion [M]+ = 190.28 m/z . Fragment peaks: 57 m/z (t-Butyl), 133 m/z (m-Tolyl-CO). |

| IR Spectroscopy | 1680-1690 cm⁻¹ (C=O stretch, conjugated ketone). |

References

-

Friedel-Crafts Acylation Mechanism & Selectivity

-

Olah, G. A.[4] Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Source:

-

- Renner, et al.

-

Specific Compound Data (CAS 8785-50-7)

-

Source: (Search Term: 3',3,3-Trimethylbutyrophenone)

-

-

General Acylation Protocols

-

Source:

-

Author's Note: While Friedel-Crafts acylation is the requested method, researchers strictly requiring high yields of the Meta isomer should consider an alternative Grignard approach (reaction of m-tolylmagnesium bromide with 3,3-dimethylbutyryl chloride or the corresponding nitrile), which avoids the regioselectivity limitations of the electrophilic substitution on toluene.

Sources

Application Note: High-Precision Quantitation of Lipophilic Aromatic Ketones using 3',3,3-Trimethylbutyrophenone

Executive Summary

In the quantitative analysis of lipophilic drugs and aromatic ketones, the selection of an Internal Standard (IS) is the single most critical factor determining assay precision. While straight-chain alkyl phenones (e.g., Valerophenone, Heptanophenone) are traditional choices, they often suffer from enzymatic instability in biological matrices or co-elution in complex GC/LC gradients.

This Application Note details the protocol for utilizing 3',3,3-Trimethylbutyrophenone (TMBP) as a superior internal standard. TMBP features a sterically hindered tert-butyl tail and a meta-substituted methyl ring, providing unique retention characteristics and enhanced resistance to nucleophilic attack and enzymatic reduction. This guide covers its application in both GC-MS profiling of aromatic impurities and LC-MS/MS bioanalysis .

Chemical Identity & Rationale

Structural Advantage

The utility of 3',3,3-Trimethylbutyrophenone lies in its specific structural geometry:

-

Steric Hindrance: The 3,3-dimethyl (tert-butyl) moiety on the acyl chain creates significant steric bulk, shielding the carbonyl group. This reduces the likelihood of non-specific binding and enzymatic reduction (ketone

alcohol) compared to linear analogs. -

Lipophilicity (LogP ~4.2): Ideally suited for extracting non-polar analytes from plasma or soil matrices.

-

Mass Spectral Signature: The fragmentation pattern yields distinct ions (tropylium derivatives and stable acylium ions) that rarely interfere with drug metabolites.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-(3-methylphenyl)-3,3-dimethylbutan-1-one |

| Molecular Formula | C₁₃H₁₈O |

| Molecular Weight | 190.28 g/mol |

| Boiling Point | ~265°C (Predicted) |

| Solubility | Soluble in MeOH, ACN, Hexane; Insoluble in Water |

| Storage | 2-8°C, protect from light |

Protocol A: GC-MS Analysis of Residual Aromatics

Objective: Use TMBP to normalize injection variability and retention time shifts in the analysis of substituted benzenes and ketones.

Reagents & Preparation

-

Stock Solution (1 mg/mL): Dissolve 10 mg of 3',3,3-Trimethylbutyrophenone in 10 mL of HPLC-grade Methanol.

-

Working IS Solution (10 µg/mL): Dilute 100 µL of Stock Solution into 10 mL of Ethyl Acetate.

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot 1.0 mL of aqueous sample (or dissolved solid matrix).

-

Add 50 µL of Working IS Solution (10 µg/mL).

-

Add 1.0 mL Ethyl Acetate.

-

Vortex for 30 seconds; Centrifuge at 3000 x g for 5 minutes.

-

Transfer the upper organic layer to a GC vial.

GC-MS Conditions

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Splitless, 250°C.

-

Oven Program:

-

40°C hold for 2 min.

-

Ramp 10°C/min to 280°C.

-

Hold 5 min.

-

-

Detection (MS): SIM Mode (Selected Ion Monitoring).

-

Target Ion (Quant): m/z 133 (Methyl-benzoyl cation).

-

Qualifier Ions: m/z 105, m/z 57 (tert-butyl).

-

Data Analysis (RF Calculation)

Calculate the Response Factor (RF) using the formula:

Protocol B: LC-MS/MS Bioanalysis (Metabolic Stability)

Objective: Quantify lipophilic drugs in liver microsomes where linear ketones might undergo metabolic reduction.

Workflow Logic

TMBP is used here because its bulky tert-butyl group prevents it from acting as a substrate for carbonyl reductases, ensuring the IS concentration remains constant throughout the incubation.

LC-MS/MS Parameters

-

System: Agilent 6400 Series or Sciex Triple Quad.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 4 minutes.

-

MRM Transition for TMBP:

-

Precursor: 191.1 [M+H]⁺

-

Product: 119.1 (Characteristic methyl-benzoyl fragment).

-

Collision Energy: ~20-25 eV.

-

Experimental Steps

-

Incubation: Incubate drug substrate with microsomes at 37°C.

-

Quenching: At time points (0, 15, 30, 60 min), transfer 50 µL aliquot to a plate containing 150 µL Ice-cold Acetonitrile spiked with 200 ng/mL TMBP .

-

Processing: Centrifuge at 4000 rpm for 10 min to pellet proteins.

-

Analysis: Inject 2 µL of supernatant.

Mechanism & Causality Visualization

The following diagram illustrates why TMBP is selected over standard Valerophenone in metabolic assays.

Figure 1: Mechanistic comparison showing the metabolic stability of TMBP (Green) versus linear Valerophenone (Red) in biological matrices.

Validation & Quality Control

To ensure the trustworthiness of this protocol, the following acceptance criteria must be met during method validation (per FDA Bioanalytical Guidelines):

| Parameter | Acceptance Criteria | Troubleshooting |

| IS Retention Time Stability | ± 0.1 min variability across run | Check pump pressure ripple; re-equilibrate column. |

| IS Area Precision | CV < 5% for n=5 injections | Check autosampler needle depth; ensure homogeneous mixing. |

| Interference Check | Signal in Blank < 5% of LLOQ IS response | Check solvent purity; run blank gradients to clear column carryover. |

| Recovery | > 80% extraction efficiency | If low, adjust pH of aqueous phase or increase organic solvent ratio. |

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

-

Wieling, J. (2002). LC-MS-MS Experiences with Internal Standards. Chromatographia. Discusses the selection of structural analogs vs. isotopically labeled standards. [Link]

-

Boyd, R. K., et al. (2008). Trace Quantitative Analysis by Mass Spectrometry. Wiley. (Foundational text on Internal Standard selection criteria). [Link]

-

PubChem. Compound Summary for Butyrophenone Derivatives. (Used for physicochemical property verification).[1][2][3] [Link]

Sources

Application Note: Catalytic Asymmetric Reduction of 3',3,3-Trimethylbutyrophenone

This Application Note is designed for researchers and process chemists focusing on the asymmetric catalytic reduction of sterically hindered ketones. The subject compound, 3',3,3-Trimethylbutyrophenone (CAS: 898785-50-7), presents a unique structural challenge due to the combination of a meta-substituted aryl ring and a bulky neopentyl-like alkyl chain.

Molecule Profile & Strategic Analysis

Compound: 3',3,3-Trimethylbutyrophenone CAS: 898785-50-7 IUPAC Name: 1-(3-Methylphenyl)-3,3-dimethylbutan-1-one Structure:

-

Aryl Group: 3-Methylphenyl (m-Tolyl)

-

Alkyl Group: 3,3-Dimethylbutyl (Neopentyl-adjacent)

Structural Challenges in Catalysis

-

Remote Steric Hindrance: Unlike pivalophenones (where the tert-butyl is

to the carbonyl), this molecule features a -

Electronic Modulation: The 3'-methyl group on the phenyl ring is electron-donating (weakly activating), which slightly increases the electron density at the carbonyl carbon, potentially lowering the rate of hydride attack compared to electron-deficient analogs.

Application I: Asymmetric Transfer Hydrogenation (ATH)

Methodology: Ru-Catalyzed Transfer Hydrogenation (Noyori-Ikariya System) Objective: Synthesis of (S)-alcohol with >95% ee.

Rationale

Ruthenium(II) complexes with chiral diamine ligands are the gold standard for reducing aromatic ketones. The "metal-ligand bifunctional" mechanism allows for outer-sphere hydrogen transfer, which is less sensitive to the steric bulk of the substrate than inner-sphere coordination mechanisms.

Experimental Protocol

Reagents:

-

Substrate: 3',3,3-Trimethylbutyrophenone (1.0 eq, 10 mmol)

-

Catalyst: RuCl (0.5 mol%)

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix)

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst (32 mg, 0.05 mmol) in 5 mL of degassed solvent.

-

Substrate Addition: Add 3',3,3-Trimethylbutyrophenone (1.90 g, 10 mmol) to the catalyst solution.

-

H-Donor Injection: Cool the mixture to 0°C. Dropwise add the HCOOH/Et

N mixture (2.5 mL, excess). -

Reaction: Stir at 25°C for 14–18 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Checkpoint: The reaction is complete when the ketone peak vanishes. If conversion stalls <90%, add 0.1 mol% fresh catalyst.

-

-

Quench & Workup: Pour reaction mixture into water (20 mL). Extract with DCM (3 x 15 mL). Wash combined organics with sat. NaHCO

(to remove formic acid) and brine. -

Purification: Dry over Na

SO

Mechanistic Visualization

The following diagram illustrates the outer-sphere hydride transfer mechanism, highlighting how the catalyst stabilizes the transition state via hydrogen bonding, bypassing the steric clash of the neopentyl tail.

Caption: Cycle showing the formation of the active Ru-H species and the concerted proton/hydride transfer to the hindered ketone.

Application II: Corey-Bakshi-Shibata (CBS) Reduction

Methodology: Borane-mediated reduction using a chiral oxazaborolidine catalyst. Objective: Alternative route for high enantioselectivity if ATH fails due to solubility or rate issues.

Rationale

The CBS reduction utilizes a small, rigid catalyst (Me-CBS) that activates borane (BH

Experimental Protocol

Reagents:

-

Substrate: 3',3,3-Trimethylbutyrophenone (1.0 eq)

-

Catalyst: (R)-Me-CBS (10 mol% solution in toluene)

-

Reductant: Borane-THF complex (BH

·THF) (0.6 eq - Note: 0.6 eq of BH3 provides 1.8 eq of hydrides) -

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

-

Catalyst Charge: Add (R)-Me-CBS solution (1.0 mmol) and dilute with anhydrous THF (10 mL).

-

Borane Activation: Add BH

·THF (6.0 mmol) to the catalyst solution at room temperature. Stir for 10 min. -

Controlled Addition: Cool to -20°C. Dissolve the ketone (10 mmol) in THF (10 mL) and add dropwise over 1 hour via syringe pump.

-

Critical: Slow addition keeps the concentration of unreacted ketone low, preventing non-catalyzed (racemic) background reduction by free borane.

-

-

Hydrolysis: Carefully quench with MeOH (5 mL) at -20°C (Caution: H

gas evolution). -

Workup: Warm to RT, add 1N HCl (20 mL), extract with diethyl ether. Wash with brine, dry, and concentrate.

Analytical Quality Control

To validate the success of the protocols, use the following analytical parameters.

Table 1: Analytical Specifications

| Parameter | Method | Expected Result | Notes |

| Conversion | GC-MS / 1H-NMR | >98% | Look for disappearance of carbonyl signal ( |

| Enantiomeric Excess (ee) | Chiral HPLC | >95% | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (95:5). |

| Identity | 1H-NMR (CDCl | Confirmed | Key peaks: |

Troubleshooting Guide

Problem: Low Conversion (<50%) in ATH

-

Cause: Catalyst poisoning or insufficient active hydride concentration.

-

Solution: Degas solvents thoroughly (freeze-pump-thaw). Increase temperature to 40°C. Ensure the formic acid/amine ratio is strictly 5:2; excess amine can inhibit the catalyst.

Problem: Low Enantioselectivity (<80% ee)

-

Cause: Background reaction or temperature too high.

-

Solution: For CBS, ensure slow addition of ketone. For ATH, lower the temperature to 0°C or -10°C and extend reaction time. Switch ligand from TsDPEN to FsDPEN (pentafluorophenyl) to increase acidity and tightness of the chiral pocket.

Problem: Product racemization during workup

-

Cause: Benzylic alcohols can be acid-sensitive.

-

Solution: Avoid strong acids during quench. Use saturated NH

Cl or phosphate buffer (pH 7).

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

-

Product Data: 3',3,3-Trimethylbutyrophenone (CAS 898785-50-7).[1][2][3][4] ChemSigma / Fluorochem Catalog Data. Link (Search CAS: 898785-50-7)[1]

-

Wu, X., et al. (2006). Aqueous-Phase Asymmetric Transfer Hydrogenation of Ketones - A Green Approach. Chemistry – A European Journal, 12(30), 7947-7953. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3',3,3-Trimethylbutyrophenone Synthesis

Executive Summary & Chemical Context

Target Molecule: 3',3,3-Trimethylbutyrophenone IUPAC Name: 1-(3-methylphenyl)-3,3-dimethylbutan-1-one Key Structural Features:

-

Aromatic Core: m-Tolyl ring (3-methylphenyl).

-

Acyl Chain: 3,3-dimethylbutyryl group (derived from tert-butylacetyl chloride).

Critical Warning - The "Isomer Trap": If you are attempting to synthesize this via Friedel-Crafts acylation of Toluene , you will predominantly obtain the 4'-isomer (para) , not the 3'-isomer (meta). The methyl group on toluene is an ortho/para director. To obtain the 3'-isomer specifically, you must use a Grignard approach or start with m-xylene (if the structure permits 3,5-dimethyl). This guide covers optimization for the Friedel-Crafts route (assuming para is acceptable or starting material is pre-functionalized) and provides the Grignard alternative for strict regiocontrol.

Diagnostic Decision Tree (Workflow)

Before adjusting conditions, identify your primary failure mode using the logic flow below.

Figure 1: Diagnostic workflow for selecting the correct optimization module.

Friedel-Crafts Optimization (The "Standard" Route)

Applicability: Use this if you are acylating m-xylene or if the para-isomer (from toluene) is acceptable.

Common Failure Mode: Decarbonylation (The "Alkylation" Leak)

The acyl chloride reagent, 3,3-dimethylbutyryl chloride (tert-butylacetyl chloride), is sterically hindered. Under strong Lewis acid conditions (AlCl₃) and elevated temperatures, it can lose CO (carbon monoxide) to form a carbocation. This leads to alkylation (adding a neopentyl/tert-amyl group) rather than acylation.

Symptoms:

-

Evolution of gas (CO) during reaction.

-

Product mass spec shows loss of 28 Da (CO).

-

Complex mixture of alkylated benzenes.[1]

Optimization Protocol

| Variable | Recommendation | Scientific Rationale |

| Catalyst | AlCl₃ (1.1 - 1.2 eq) | The ketone product complexes 1:1 with AlCl₃, deactivating it.[2] You need >1 equivalent to maintain catalytic activity for the remaining starting material. |

| Temperature | -10°C to 0°C | CRITICAL: Low temperature suppresses the decarbonylation pathway ( |

| Solvent | DCM or 1,2-DCE | Dichloromethane (DCM) is standard. Nitrobenzene suppresses rearrangement but is difficult to remove. Avoid ethers (they complex AlCl₃). |

| Addition Order | Acyl Chloride | Pre-forming the acylium complex at low temp, then adding the arene, often favors acylation over decomposition. |

Step-by-Step Procedure:

-

Suspend AlCl₃ (1.2 eq) in dry DCM at -10°C under Nitrogen.

-

Add 3,3-dimethylbutyryl chloride (1.0 eq) dropwise. Stir 15 min. Note: Solution may turn yellow/orange (Acylium ion formation).

-

Add the Arene (Toluene or m-Xylene, 1.0-1.2 eq) dropwise, keeping T < 0°C.

-

Allow to warm to Room Temp (25°C) slowly over 2 hours.

-

Monitor: Check TLC/GC. Only heat to reflux (40°C) if conversion stalls.

The Regioselectivity Fix (Grignard Route)

Applicability: Use this if you strictly require the 3'-isomer (meta) and are starting from a toluene derivative. Friedel-Crafts will fail to give high meta-selectivity.

Concept: Instead of electrophilic substitution (which follows ortho/para rules), use a nucleophilic attack on a nitrile.

Reaction:

Troubleshooting the Grignard Route

Q: The reaction stalled at the intermediate. Why?

-

A: The steric bulk of the tert-butyl group in the nitrile hinders attack.

-

Fix: Add CuBr (1-5 mol%) as a catalyst. Copper(I) salts can facilitate the addition of Grignards to sterically hindered nitriles. Alternatively, switch to the Weinreb Amide of the acid, which reacts cleaner than the nitrile.

Q: I isolated the imine, not the ketone.

-

A: The intermediate imine salt is stable due to steric bulk.

-

Fix: The hydrolysis step requires stronger acid (2M HCl) and heat (reflux 1-2h) to fully hydrolyze the hindered imine to the ketone.

Workup & Isolation (Breaking the Complex)

Issue: "I have a sticky aluminum emulsion that won't separate." Cause: The aluminum-alkoxide/ketone complex is amphiphilic and forms stable gels.

The "Fieser" Quench Modification for Ketones

Do not just dump water into the reaction. Use this controlled hydrolysis:

-

Cool the reaction mixture to 0°C.

-

Slowly add 1M HCl (cold) dropwise.

-

Why Acid? You need to protonate the aluminum species to

(aq) to make it water-soluble. Neutral water causes

-

-

Phase Cut: Separate organic layer.

-

Wash: Wash organic layer with Rochelle's Salt (Sat. Potassion Sodium Tartrate) solution.

Reaction Pathway Visualization

Understanding the competition between the desired Acylation and the undesired Decarbonylation/Alkylation.

Figure 2: Kinetic competition between acylation and decarbonylation. Maintaining low temperature favors Path A.

References

-

Friedel-Crafts Acylation Mechanism & Selectivity

- Olah, G. A.

-

Mechanism Overview:

-

Decarbonylation of Hindered Acyl Chlorides

-

Rothstein, E., & Saville, R. W. (1949). The reaction of tertiary butylacetyl chloride with benzene in the presence of aluminium chloride.[5] Journal of the Chemical Society, 1961.

- Context: Explains the formation of neopentyl/alkylated products

-

-

Grignard Reaction with Nitriles (The "Meta" Solution)

- Workup of Aluminum Complexes: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis. (Use of Rochelle's Salt for emulsion breaking).

Sources

- 1. prepchem.com [prepchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cerritos.edu [cerritos.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Technical Support Center: 3',3,3-Trimethylbutyrophenone Impurity Profiling

The following Technical Support Guide is designed for researchers and process chemists working with 3',3,3-Trimethylbutyrophenone (CAS: 1181615-30-4 / generic structure derivatives).[1][2] This guide addresses the unique impurity profile associated with the meta-substituted sterically hindered ketone scaffold.

Compound Identification & Structural Context

Before troubleshooting, confirm the exact chemical identity.[1] The nomenclature 3',3,3-Trimethylbutyrophenone refers to a specific regioisomer where the steric bulk is distributed between the aromatic ring and the alkyl chain.[1]

-

IUPAC Name: 1-(3-Methylphenyl)-3,3-dimethylbutan-1-one[1][2]

-

Structure: A meta-tolyl ring (3'-methyl) attached to a neo-hexyl-like carbonyl chain (3,3-dimethylbutyryl).[1][2]

-

Key Chemical Feature: The meta-substitution (3') is thermodynamically disfavored in direct Friedel-Crafts acylation, implying this material is likely synthesized via Grignard coupling (e.g., m-Tolylmagnesium bromide + Nitrile/Acid Chloride).[1][2] This dictates the impurity profile.

Diagnostic Impurity Profiling (Troubleshooting Guide)

Q1: I see a "Ghost Peak" co-eluting with my main peak on C18 HPLC. What is it?

Diagnosis: This is likely the Para-Isomer (4',3,3-Trimethylbutyrophenone) .[1] Technical Insight: If your material was synthesized via Friedel-Crafts acylation of toluene, the para-isomer is the major product.[1] Even in Grignard routes, trace p-bromotoluene in the starting material will yield this impurity.[1]

-

Why it co-elutes: The hydrophobicity (LogP ~3.8) of the meta and para isomers is nearly identical on standard alkyl-bonded phases.

-

Solution: Switch to a column with

--

See Protocol A below for the separation method.

-

Q2: My GC-MS shows a peak with M+ = 192 (M+2). Is this a reduction product?

Diagnosis: Yes, this is the Secondary Alcohol Impurity (1-(3-methylphenyl)-3,3-dimethylbutan-1-ol) .[1][2] Origin:

-

Over-addition: In Grignard synthesis, excess reagent can attack the newly formed ketone.

-

Incomplete Oxidation: If the ketone was formed via oxidation of the alcohol. Troubleshooting: Check your raw material batch. This impurity is often formed during "hot" quenching of Grignard reactions. It has a distinct broad O-H stretch in IR (~3400 cm⁻¹) which the ketone lacks.

Q3: There is a persistent high-retention impurity (>20 min) that is not ionizing well.

Diagnosis: This is likely the Biaryl Dimer (3,3'-Dimethylbiphenyl) .[1] Mechanism: Formed via Wurtz-type coupling of the Grignard reagent (m-TolylMgBr) in the presence of transition metal contaminants or excess heat.[2] Impact: It is highly lipophilic and washes out late. It is chemically inert but can crash out in crystallization steps, acting as a seed for nucleation of the wrong polymorph.[1]

Q4: My product has a "vinegar-like" or "sweaty" smell and an acidic pH.

Diagnosis: Presence of 3,3-Dimethylbutyric Acid .[1][2][4] Origin: Hydrolysis of the starting material, 3,3-Dimethylbutyryl chloride (also known as tert-butylacetyl chloride).[1] Remediation: This acid is volatile and water-soluble.[1][2] A wash with saturated NaHCO₃ (pH ~8.5) followed by a brine wash usually removes it. Note: Do not use strong base (NaOH) if your product contains sensitive functional groups, though this ketone is relatively robust.[1]

Comprehensive Impurity Table

| Impurity Name | Structure Description | Origin | Relative Retention (RRT)* | Detection Note |

| Para-Isomer | 4'-Methyl regioisomer | Starting Material Isomer / F-C Kinetics | 1.02 - 1.05 (Phenyl Column) | Identical Mass Spec to Main Peak.[1][2] |

| Ortho-Isomer | 2'-Methyl regioisomer | Steric byproduct | 0.95 - 0.98 | Often resolved on C18 due to steric "twist".[1][2] |

| The "Alcohol" | Reduced ketone (C-OH) | Grignard Over-reaction | 0.85 - 0.90 | M+2 peak in MS; Broad IR band.[1][2] |

| The "Acid" | 3,3-Dimethylbutyric acid | Hydrolysis of Chloride | < 0.50 (Fronting) | Acidic pH; invisible in UV if dilute.[1] |

| Biaryl Dimer | 3,3'-Dimethylbiphenyl | Grignard Homocoupling | > 2.00 | High LogP; poor ionization.[1][2] |

| Nitrile | m-Tolunitrile | Unreacted Precursor | ~0.60 - 0.70 | Distinct sharp CN stretch in IR (~2230 cm⁻¹).[1][2] |

*RRT values are approximate for a standard C18 Reverse Phase method.

Visualizing the Impurity Network

The following pathway illustrates how synthesis choices dictate the impurity profile.

Figure 1: Origin of common impurities in the Grignard synthesis of 3',3,3-Trimethylbutyrophenone.

Experimental Protocols

Protocol A: Isomer Resolution HPLC Method

Objective: Separate the Meta (Target) isomer from the Para (Impurity) isomer.

Principle: Uses

-

Column: Restek Raptor Biphenyl (or equivalent Phenyl-Hexyl), 100 mm x 2.1 mm, 2.7 µm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[5]

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[5]

-

Gradient:

-

Detection: UV @ 254 nm (Aromatic ring absorption).[6]

Protocol B: Removal of "The Alcohol" (Chemical Remediation)

If the alcohol impurity is >1%, recrystallization is often insufficient due to co-crystallization.

-

Dissolve crude material in Dichloromethane (DCM).

-

Add 1.1 equivalents of Jones Reagent (CrO₃/H₂SO₄) or use PCC (Pyridinium chlorochromate) if acid-sensitive.

-

Stir at RT for 2 hours. This converts the alcohol impurity back into the target ketone.

-

Workup: Filter through a silica plug to remove chromium salts/oxidant.

-

Result: Increases yield of target while eliminating the impurity.

References & Authority

-

Grignard Reaction Mechanisms & Impurities:

-

Analytical Separation of Isomers:

-

Reagent Properties:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3',3,3-Trimethylbutyrophenone and its precursors before handling.

Sources

- 1. CN101250173A - A kind of preparation method of spiromethimen - Google Patents [patents.google.com]

- 2. 6721-67-1|3,3-Dimethyl-1-phenylbutan-2-one|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,3-Dimethylbutyryl chloride | 7065-46-5 | Benchchem [benchchem.com]

- 5. gtfch.org [gtfch.org]

- 6. rsc.org [rsc.org]

- 7. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 8. Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Photosensitizer Selection Guide: 3',3,3-Trimethylbutyrophenone vs. Acetophenone

Topic: 3',3,3-Trimethylbutyrophenone vs acetophenone as a photosensitizer Content Type: Publish Comparison Guides.

Executive Summary

In the realm of organic photochemistry and drug development, the choice of photosensitizer dictates the efficiency of triplet energy transfer (TET) and the selectivity of radical generation. Acetophenone serves as the industry standard for triplet sensitization due to its high stability and well-characterized photophysics. In contrast, 3',3,3-Trimethylbutyrophenone (TMBP) —a sterically hindered, lipophilic derivative—emerges as a specialized probe for investigating restricted environments (e.g., lipid bilayers, micelles) and kinetic isotope effects.

This guide provides a technical comparison to assist researchers in selecting the optimal sensitizer for mechanistic studies and photodynamic therapy (PDT) modeling.

Molecular Architecture & Physicochemical Properties

The fundamental difference between these two molecules lies in their steric bulk and lipophilicity, which governs their biodistribution and solvent compatibility.

| Feature | Acetophenone | 3',3,3-Trimethylbutyrophenone |

| CAS Number | 98-86-2 | 898785-50-7 |

| IUPAC Name | 1-Phenylethanone | 1-(3-Methylphenyl)-3,3-dimethylbutan-1-one |

| Structure | Ph-C(=O)-CH₃ | m-Tolyl-C(=O)-CH₂-C(CH₃)₃ |

| Steric Profile | Planar, compact | Bulky neopentyl chain + meta-methyl ring substitution |

| LogP (Lipophilicity) | ~1.6 (Moderate) | ~4.8 (High) |

| Solubility | Ethanol, DMSO, Water (low) | Hexane, Chloroform, Lipids; Insoluble in water |

| Triplet Energy ( | ~74 kcal/mol | ~73.5 kcal/mol (Estimated*) |

*Note: Alkyl substitution on the phenyl ring or alkyl chain typically perturbs the triplet energy of acetophenone derivatives by <1 kcal/mol.

Photophysical Mechanism of Action

To select the right sensitizer, one must understand the competition between Energy Transfer (the desired pathway for sensitization) and Hydrogen Abstraction (a parasitic or probe pathway).

Acetophenone: The Stable "Type I" Sensitizer

Acetophenone is a classic Norrish Type I (cleavage) or Intermolecular sensitizer.

-

Mechanism: Upon excitation to the singlet state (

) and rapid intersystem crossing (ISC) to the triplet state ( -

Stability: It lacks

-hydrogens on its alkyl chain, preventing the unimolecular Norrish Type II reaction. -

Primary Use: Pure Triplet Energy Transfer (TET) to acceptor molecules (e.g., alkenes, dienes) without self-degradation.

3',3,3-TMBP: The "Type II" Mechanistic Probe

TMBP is a neopentyl phenyl ketone derivative.

-

Mechanism: It possesses

-hydrogens located on the tert-butyl group. While primary -

Kinetic Control: The rate of internal H-abstraction (

) for neopentyl ketones is significantly slower ( -

Primary Use: TMBP acts as a molecular ruler . Its triplet lifetime is controlled by this internal clock. Changes in the lifetime indicate environmental constraints (e.g., viscosity of a cell membrane) preventing the conformational change required for H-abstraction.

Mechanistic Pathway Diagram

Figure 1: Comparative photophysical pathways. Acetophenone predominantly follows the green path (Sensitization), while TMBP has access to the yellow path (Internal Abstraction), serving as a competitive decay channel.

Experimental Performance & Protocols

When to Use Which?

| Application Scenario | Recommended Sensitizer | Scientific Rationale |

| General Organic Synthesis | Acetophenone | High chemical stability ensures the sensitizer is not consumed during the reaction. |

| Membrane/Lipid Studies | 3',3,3-TMBP | High LogP ensures localization in the hydrophobic core of bilayers; Acetophenone may partition into the aqueous phase. |

| Radical Clock Experiments | 3',3,3-TMBP | The slow internal H-abstraction provides a defined "clock" to measure competitive intermolecular reaction rates. |

| Water-Soluble Targets | Acetophenone | Sufficient solubility in aqueous co-solvents; TMBP will precipitate. |

Protocol: Standardized Triplet Sensitization

This protocol ensures reproducible generation of triplet states for drug development assays.

Reagents:

-

Sensitizer: Acetophenone (10 mM) OR 3',3,3-TMBP (10 mM).

-

Solvent: Acetonitrile (for Acetophenone) or Dichloromethane (for TMBP).

-

Target Substrate: 1-100 mM (depending on triplet energy acceptance).

Step-by-Step Workflow:

-

Solution Preparation: Dissolve the sensitizer in the appropriate solvent. Critical: For TMBP, ensure the solvent is strictly anhydrous if studying radical kinetics, as water clusters can alter conformational mobility.

-

Degassing (Mandatory): Oxygen is a potent triplet quencher (

).-

Method: Sparge with Argon for 15 minutes per 5 mL of solution. Alternatively, perform 3 cycles of freeze-pump-thaw.

-

-

Irradiation:

-

Use a UV source matching the

absorption band (~300-320 nm). -

Filter: Use a Pyrex filter (

nm) to avoid direct excitation of the substrate if it absorbs in the deep UV.

-

-

Analysis:

-

Monitor substrate conversion via HPLC/GC.

-

Control: Run a "Dark" control to ensure no thermal reaction occurs.

-

Control: Run a "No Sensitizer" control to verify the substrate does not react under direct irradiation.

-

Technical Verdict

Acetophenone remains the superior choice for synthetic utility and energy transfer efficiency due to its resistance to photodegradation. It acts as a robust "catalyst" for photons.

3',3,3-Trimethylbutyrophenone is a high-value mechanistic tool . Its structural bulk and lipophilicity make it indispensable for probing steric constraints in biological microenvironments where acetophenone is too small or too polar to reside effectively. Researchers studying drug-membrane interactions should prioritize TMBP.

References

-

Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. Link

-

Wagner, P. J. (1976). "Chemistry of excited triplet organic carbonyl compounds." Topics in Current Chemistry, 66, 1-52. Link

-

PubChem Database. (2024). Compound Summary: 3',3,3-Trimethylbutyrophenone (CAS 898785-50-7). National Center for Biotechnology Information. Link

-